N-ethyl-1-methylpiperidin-4-amine dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of “N-ethyl-1-methylpiperidin-4-amine dihydrochloride” generally involves the alkylation of piperidine with ethyl iodide or ethyl bromide, followed by reductive amination with methylamine. The resulting product is then salted out with hydrochloric acid to form the dihydrochloride salt.Molecular Structure Analysis
The molecular formula of “this compound” is C8H20Cl2N2. The InChI code is 1S/C8H18N2.2ClH/c1-3-9-8-4-6-10(2)7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
“this compound” is a hygroscopic, white crystalline powder with a melting point of approximately 163 °C. It is soluble in water and ethanol, but insoluble in most organic solvents. The pH of a 10% solution of this compound in water is approximately 5.6.Scientific Research Applications
Coordination Chemistry and Metal Complexes
MPEDA can coordinate with transition metals to form stable complexes. These complexes find applications in catalysis, sensing, and materials science. Researchers explore their behavior in reactions such as C–C bond formation, oxidation, and reduction processes.
For more information, you can refer to the product details here. Additionally, recent scientific literature on piperidine derivatives provides valuable insights into their applications .
Safety and Hazards
The safety information for “N-ethyl-1-methylpiperidin-4-amine dihydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation .
properties
IUPAC Name |
N-ethyl-1-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-9-8-4-6-10(2)7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMFTHYRFZUKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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